4-Nitrosohydrochlorothiazide

Overview

Description

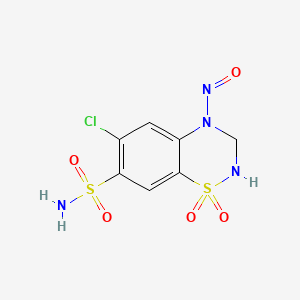

4-Nitrosohydrochlorothiazide is a pharmaceutical reference standard categorized under cardiac drugs and beta blockers . It is also classified as an impurity and a diuretic . The molecular formula of 4-Nitrosohydrochlorothiazide is C7 H7 Cl N4 O5 S2 and it has a molecular weight of 326.737 .

Synthesis Analysis

Hydrochlorothiazide, a related compound, is synthesized by either the reaction of paraformaldehyde with 5-chloro-2, 4-disulfamoylaniline in nonaqueous media, or the reaction of formaldehyde with 6-chloro-7-sulfamoyl2H-1, 2, 4-benzothiadiazine-1, 1-dioxide in aqueous alkaline solution .Molecular Structure Analysis

The molecular structure of 4-Nitrosohydrochlorothiazide consists of a neat molecular formula C7 H7 Cl N4 O5 S2 . The exact structure might require further analysis using advanced techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrosohydrochlorothiazide include a molecular formula of C7 H7 Cl N4 O5 S2 and a molecular weight of 326.737 . More specific properties like melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.Scientific Research Applications

4-Nitrosohydrochlorothiazide (NO-HCTZ) is a derivative of hydrochlorothiazide (HCTZ), a widely used thiazide-type diuretic. HCTZ is approved for treating hypertension and edema . NO-HCTZ is of interest due to its potential formation in formulated drug products through nitrosation of HCTZ. Let’s explore its applications:

Pharmaceutical Research: NO-HCTZ has been studied extensively in pharmaceutical research. Researchers investigate its stability, fate, and potential mutagenicity. Understanding these aspects is crucial for drug safety assessment and formulation development.

Quality Control and Dissolution Testing: HPLC (High-Performance Liquid Chromatography) can effectively analyze NO-HCTZ in pharmaceutical formulations. Quality control laboratories use HPLC to assess dissolution profiles of tablets containing HCTZ, including NO-HCTZ . This ensures consistent drug release and efficacy.

Safety and Hazards

Future Directions

The nitrosamine crisis has been a persistent problem for the past years, starting with the pharmaceutical group of sartans, antidiabetic drugs, antihistamines, and antibiotics also became the subject of investigation . This study contributes a procedure that can be implemented in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future .

Mechanism of Action

Target of Action

4-Nitrosohydrochlorothiazide is a derivative of Hydrochlorothiazide (HCTZ), a thiazide-type diuretic medication . HCTZ is primarily used for the treatment of hypertension and edema . The primary targets of HCTZ are the epithelial cells of the distal convoluted tubule . It is transported into these cells by the organic anion transporters OAT1, OAT3, and OAT4 .

Mode of Action

Once inside the epithelial cells, HCTZ is transported to the lumen of the tubule by multidrug resistance associated protein 4 (MRP4) . As a diuretic, HCTZ inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water

Biochemical Pathways

The biochemical pathways affected by 4-Nitrosohydrochlorothiazide are likely to be similar to those affected by HCTZ. HCTZ’s action leads to increased excretion of sodium, chloride, and water, affecting the body’s fluid balance and blood pressure

Pharmacokinetics

For hctz, it is known that the onset of diuresis occurs approximately 2 hours after administration, with a peak effect at 4 to 6 hours . The half-life of elimination is approximately 6 to 15 hours .

Result of Action

It is known that hctz leads to increased excretion of sodium, chloride, and water, which can reduce blood pressure and decrease edema

Action Environment

The action of 4-Nitrosohydrochlorothiazide may be influenced by various environmental factors. For example, the formation of nitroso hydrochlorothiazide in the formulated drug product could potentially occur as a result of Nitrosation of HCTZ through interaction with traces of nitrite in excipients

properties

IUPAC Name |

6-chloro-4-nitroso-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O5S2/c8-4-1-5-7(2-6(4)18(9,14)15)19(16,17)10-3-12(5)11-13/h1-2,10H,3H2,(H2,9,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNIRHJVSXLTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NS(=O)(=O)C2=CC(=C(C=C2N1N=O)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213219 | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrosohydrochlorothiazide | |

CAS RN |

63779-86-2 | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063779862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

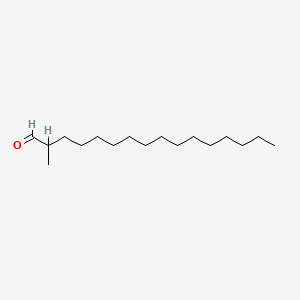

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

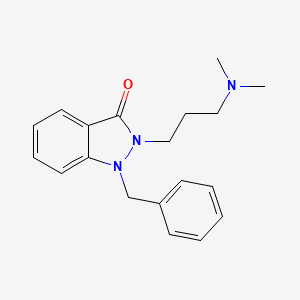

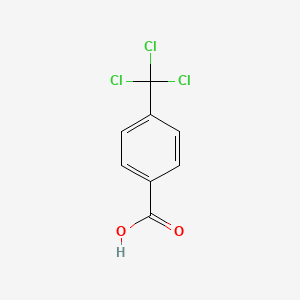

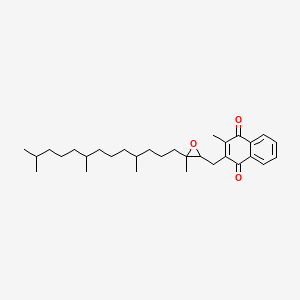

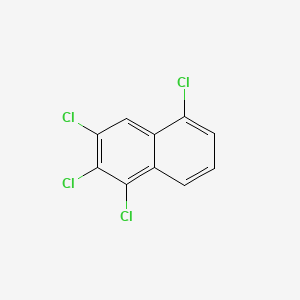

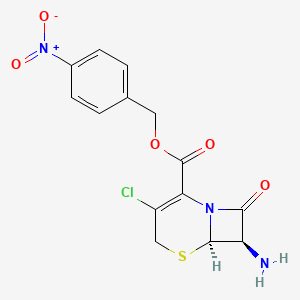

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.